methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Reagents: 4-ethylbenzoyl chloride and a suitable amine.
Conditions: The reaction is typically performed in an inert atmosphere using a solvent like dichloromethane.
Step 3: Formation of the Methyl Ester
Reagents: Methanol and a strong acid catalyst.
Conditions: The esterification reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethylbenzoyl group and the methyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of the Thiophene Ring
Reagents: Thiophene, bromine, and a suitable base.
Conditions: The reaction is carried out under reflux conditions with a base such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the ethylbenzoyl moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and ethylbenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Ethyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate
- Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the ethylbenzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
methyl 3-[(4-ethylbenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-10-4-6-11(7-5-10)14(17)16-12-8-9-20-13(12)15(18)19-2/h4-9H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGIVAGLLQRRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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